(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone
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Overview
Description
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The compound also has a trifluoro-methoxyphenyl group attached to it.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through various methods such as benzoylation of substituted phenols under low temperature .Molecular Structure Analysis
Imidazole is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . This could also be true for the imidazole ring in this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. They have shown potential in combating a variety of microbial pathogens. For instance, some benzimidazole derivatives exhibit significant activity against bacteria and parasites . This makes them valuable candidates for developing new antibiotics, especially in the face of rising antibiotic resistance.
Antitubercular Agents
The structural motif of benzimidazole is also found to be effective against Mycobacterium tuberculosis, the causative agent of tuberculosis. Compounds with this core have been synthesized and evaluated for their antitubercular potential, showing promising results in inhibiting the growth of this pathogen .
Anticancer Properties
Benzimidazole derivatives have been investigated for their potential use in cancer therapy. They can interfere with various cellular processes that are crucial for cancer cell survival and proliferation. Some derivatives have been tested against human cancer cell lines, showing antiproliferative activity .
Anti-Inflammatory and Analgesic Applications
The anti-inflammatory and analgesic properties of imidazole derivatives make them suitable for the treatment of inflammatory diseases and pain management. Their mechanism of action often involves the modulation of inflammatory cytokines and pathways .
Antiviral and Antifungal Uses
Imidazole compounds have been reported to possess antiviral and antifungal activities. They can be designed to target specific viral proteins or fungal cell components, thereby inhibiting the replication of viruses or the growth of fungi .
Gastrointestinal Therapeutics
Some imidazole derivatives are used in the treatment of gastrointestinal disorders such as ulcers. They work by inhibiting the secretion of gastric acid or by protecting the stomach lining from damage .
Neurological Disorders
Research has shown that benzimidazole derivatives can have therapeutic effects on neurological disorders. They may act on central nervous system targets, offering potential treatments for conditions like Alzheimer’s disease and Parkinson’s disease .
Mechanism of Action
Target of Action
Many imidazole-containing compounds have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, it’s plausible that this compound may interact with a variety of cellular targets.
Mode of Action
Imidazole derivatives have been known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some imidazole derivatives have been shown to inhibit microtubule assembly formation , which can disrupt cell division and lead to cell death.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it’s likely that this compound may affect multiple biochemical pathways .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
Some imidazole derivatives have been shown to have antiproliferative activity against various human cancer cell lines , suggesting that this compound may also have similar effects.
properties
IUPAC Name |
[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2/c1-11-24-15-5-3-4-6-16(15)26(11)12-7-8-25(10-12)20(27)13-9-14(21)18(23)19(28-2)17(13)22/h3-6,9,12H,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDMCOUTWGBTNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC(=C(C(=C4F)OC)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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